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Abstract

The reaction between iron(lll) and thiocyanate ions to form a distinctively blood-red colored
complex is a well-established and cost-effective method for the quantitative determination of
iron in various food matrices. This colorimetric method is based on the formation of the iron(lll)
thiocyanate complex, predominantly [Fe(SCN)(Hz0)s]?*, which exhibits strong absorbance in
the visible region of the electromagnetic spectrum. This application note provides a
comprehensive overview, detailed experimental protocols, and performance data for the use of
this complex in food analysis, tailored for researchers, scientists, and professionals in food
quality control and drug development.

Introduction

Iron is an essential micronutrient in the human diet, and its deficiency can lead to significant
health issues such as anemia.[1][2][3] Conversely, an excess of iron can be toxic. Therefore,
the accurate quantification of iron in food products is crucial for nutritional labeling, quality
control, and ensuring food safety.[1][3] The spectrophotometric method utilizing the iron(lll)
thiocyanate complex is a simple, rapid, and sensitive technique for this purpose.[2][4]

The underlying principle of this method is the reaction of ferric ions (Fe3*) with thiocyanate ions
(SCN7) in an acidic medium to produce a series of intensely colored complexes.[2] While
multiple complexes can form, the 1:1 complex, [Fe(SCN)]?*, is the predominant species under
the typical analytical conditions of excess thiocyanate and is the basis for the quantitative
analysis.[2][3] The intensity of the color, which is directly proportional to the concentration of

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1235670?utm_src=pdf-interest
https://www.rjpn.org/ijcspub/papers/IJCSP25B1013.pdf
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Iron-by-Thiocyanate-Colorimetry-no-colorimeter.pdf
https://www.purdue.edu/science/science-express/labs/labs/ANALYSIS%20OF%20IRON%20IN%20FOODS.doc
https://www.rjpn.org/ijcspub/papers/IJCSP25B1013.pdf
https://www.purdue.edu/science/science-express/labs/labs/ANALYSIS%20OF%20IRON%20IN%20FOODS.doc
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Iron-by-Thiocyanate-Colorimetry-no-colorimeter.pdf
https://theacademic.in/wp-content/uploads/2025/01/70.pdf
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Iron-by-Thiocyanate-Colorimetry-no-colorimeter.pdf
https://www.canterbury.ac.nz/content/dam/uoc-main-site/documents/pdfs/d-other/Determination-of-Iron-by-Thiocyanate-Colorimetry-no-colorimeter.pdf
https://www.purdue.edu/science/science-express/labs/labs/ANALYSIS%20OF%20IRON%20IN%20FOODS.doc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

iron, is measured using a spectrophotometer at the wavelength of maximum absorbance,
typically around 480 nm.[4][5][6]

Principle of the Method

The determination of iron content involves two key stages: sample preparation and colorimetric

analysis.

o Sample Preparation: Food samples are first subjected to a digestion process, commonly dry
ashing, to remove organic matter and release the iron into a soluble form.[2][3][4] The
resulting ash is then dissolved in acid to produce a solution containing ferric ions (Fe3*).[2][4]
If the iron is present in the ferrous state (Fe2*), an oxidizing agent such as potassium
permanganate or nitric acid is added to convert it to the ferric state, as only Fe3* reacts with
thiocyanate to form the colored complex.[2]

o Colorimetric Analysis: The acidic solution containing Fe3* is treated with an excess of a
thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate).[2][4] This leads to
the formation of the blood-red iron(lll) thiocyanate complex. The absorbance of the resulting
solution is then measured using a spectrophotometer. By comparing the absorbance of the
sample solution to a calibration curve prepared from standard iron solutions of known
concentrations, the concentration of iron in the original food sample can be accurately
determined.[2][3]

Data Presentation

The quantitative performance of the iron(lll) thiocyanate method for food analysis is
summarized in the tables below.

Table 1: General Analytical Parameters
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Parameter Value Reference
Wavelength of Maximum

~480 nm [5][6]
Absorbance (Amax)
Molar Absorptivity 2.9 x 10* L mol-t cm~1 [4]
Linearity Range 0.32 - 3.23 ppm [4]
Detection Limit 5 ppb [7]
Relative Standard Deviation

0.5906% [7]

(RSD)

Table 2: Recovery of Iron from Various Food Samples

. Iron Added Iron Found

Food Matrix Recovery (%) Reference

(ppm) (Ppm)
Powdered Whole

) 5.0 4.9 98 [8]

Milk
Dehydrated Eggs  10.0 9.8 98 [8]
Wheat Flour 20.0 19.5 97.5 [8]
Canned Peaches 5.0 5.1 102 [8]
Dehydrated

10.0 10.2 102 [8]
Potatoes
Ragi - - 96.97 (average)
Green Gram - - 96.97 (average)
Soya Beans - - 96.97 (average)

Experimental Protocols
Reagent Preparation

o Standard Iron Stock Solution (1000 ppm): Dissolve 1.000 g of analytical grade iron wire in a
minimal amount of concentrated nitric acid. Gently heat to aid dissolution. After cooling,
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quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with
deionized water.

Working Standard Iron Solutions (e.g., 1-10 ppm): Prepare a series of working standards by
appropriate serial dilutions of the stock solution with deionized water.

Potassium Thiocyanate Solution (10% wi/v): Dissolve 10 g of potassium thiocyanate (KSCN)
in 100 mL of deionized water.

Hydrochloric Acid (2 M): Carefully add 167 mL of concentrated hydrochloric acid (HCI, ~12
M) to about 800 mL of deionized water, then dilute to 1 L.

Potassium Permanganate Solution (0.1 M): Dissolve 15.8 g of potassium permanganate
(KMnOa) in 1 L of deionized water.

Sample Preparation (Dry Ashing Method)

Accurately weigh approximately 2-5 g of the homogenized food sample into a porcelain
crucible.[4]

Place the crucible in a muffle furnace and heat at 550-600°C for 4-6 hours, or until a white or
gray ash is obtained.[2]

Allow the crucible to cool to room temperature in a desiccator.

To the ash, add 10 mL of 2 M hydrochloric acid and gently heat on a hot plate to dissolve the
ash.[3]

Filter the resulting solution through an ashless filter paper into a 50 mL volumetric flask.

Wash the crucible and filter paper with several small portions of deionized water, collecting
the washings in the volumetric flask.

If the original sample is suspected to contain ferrous iron (Fe2*), add 0.1 M potassium
permanganate solution dropwise until a faint pink color persists.[2]

Dilute the solution to the mark with deionized water and mix thoroughly.
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Colorimetric Determination

o Pipette 10 mL of the prepared sample solution into a 50 mL volumetric flask.

 Into a series of separate 50 mL volumetric flasks, pipette 10 mL of each of the working
standard iron solutions and a blank (10 mL of deionized water).

» To each flask, add 5 mL of 10% potassium thiocyanate solution and mix well.[1]
e Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.
 Allow the solutions to stand for 10 minutes for the color to develop fully.[1]

o Set the spectrophotometer to a wavelength of 480 nm.

e Zero the spectrophotometer using the blank solution.

e Measure the absorbance of each of the standard and sample solutions.

Data Analysis

¢ Plot a calibration curve of absorbance versus the concentration of the standard iron
solutions.

o Determine the concentration of iron in the sample solution from the calibration curve using its
measured absorbance.

o Calculate the iron content in the original food sample using the following formula:
Iron (mg/100g) = (CxV xD) /W
Where:
o C = Concentration of iron from the calibration curve (in mg/L or ppm)
o V = Final volume of the sample solution (in L)

o D = Dilution factor (if any)
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o W = Weight of the food sample (in g)
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Caption: Experimental workflow for the determination of iron in food samples.

Fe3* (aq) [Fe(SCN)(H20)s]?* (aq)
(from sample) (blood-red complex)

Click to download full resolution via product page

Caption: Equilibrium reaction for the formation of the iron(lll) thiocyanate complex.

Conclusion

The spectrophotometric determination of iron using the thiocyanate method is a robust,
reliable, and accessible technique for food analysis. Its simplicity, speed, and low cost make it
particularly suitable for routine quality control applications. By following the detailed protocols
provided in this application note, researchers and analysts can achieve accurate and precise
guantification of iron in a wide variety of food matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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